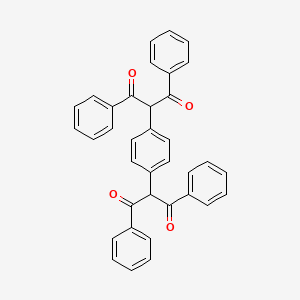![molecular formula C9H18N2O2 B13132375 1,4-Dioxaspiro[4.4]nonane-2,3-dimethanamine, (2R-trans)-](/img/structure/B13132375.png)
1,4-Dioxaspiro[4.4]nonane-2,3-dimethanamine, (2R-trans)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dioxaspiro[44]nonane-2,3-dimethanamine,(2R-trans)- is a spiro compound characterized by a unique bicyclic structure containing a dioxaspiro ring system
Vorbereitungsmethoden
The synthesis of 1,4-Dioxaspiro[4.4]nonane-2,3-dimethanamine,(2R-trans)- typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable diol with a diamine in the presence of a catalyst. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as temperature control, solvent selection, and purification techniques .
Analyse Chemischer Reaktionen
1,4-Dioxaspiro[4.4]nonane-2,3-dimethanamine,(2R-trans)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions
Wissenschaftliche Forschungsanwendungen
1,4-Dioxaspiro[4.4]nonane-2,3-dimethanamine,(2R-trans)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing novel therapeutic agents.
Industry: It finds applications in the production of advanced materials, such as polymers and catalysts
Wirkmechanismus
The mechanism of action of 1,4-Dioxaspiro[4.4]nonane-2,3-dimethanamine,(2R-trans)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1,4-Dioxaspiro[4.4]nonane-2,3-dimethanamine,(2R-trans)- can be compared with other spiro compounds, such as:
1,6-Dioxaspiro[4.4]nonane: Similar in structure but with different functional groups, leading to distinct chemical properties and applications.
1,4-Dioxaspiro[4.5]decane:
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific disciplines.
Eigenschaften
Molekularformel |
C9H18N2O2 |
|---|---|
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
[(2R,3R)-3-(aminomethyl)-1,4-dioxaspiro[4.4]nonan-2-yl]methanamine |
InChI |
InChI=1S/C9H18N2O2/c10-5-7-8(6-11)13-9(12-7)3-1-2-4-9/h7-8H,1-6,10-11H2/t7-,8-/m1/s1 |
InChI-Schlüssel |
ZJJSQRXANZORBT-HTQZYQBOSA-N |
Isomerische SMILES |
C1CCC2(C1)O[C@@H]([C@H](O2)CN)CN |
Kanonische SMILES |
C1CCC2(C1)OC(C(O2)CN)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


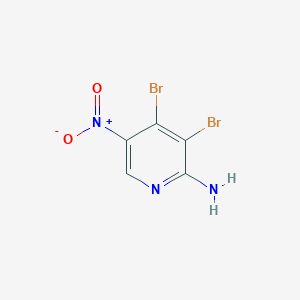
![1-benzyl-4-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13132310.png)


![6-Bromo-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B13132329.png)
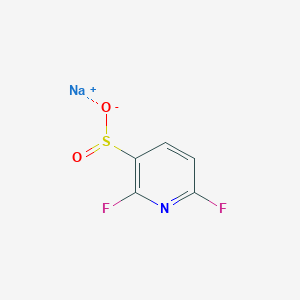


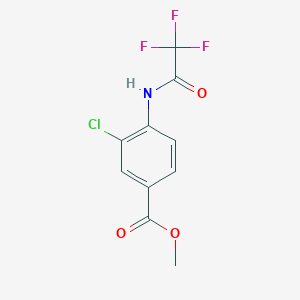
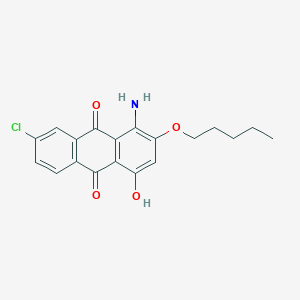
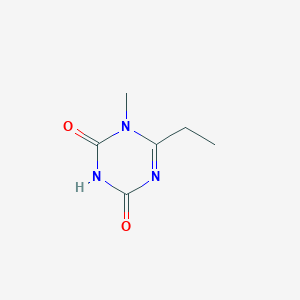
![6-Fluoroimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B13132378.png)
